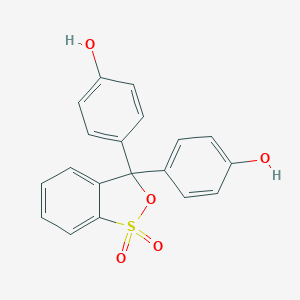

4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid" is not directly studied in the provided papers. However, similar compounds with benzoic acid cores and sulfonylamino groups have been synthesized and characterized, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the synthesis and characterization of azo-benzoic acids and their precursors have been explored, revealing insights into their molecular structures and spectroscopic properties . Additionally, the crystal structure and properties of 2-(toluene-4-sulfonylamino)-benzoic acid have been reported, which shares a similar sulfonylamino group attached to a benzoic acid core .

Synthesis Analysis

The synthesis of related compounds involves the formation of sulfonylamino groups attached to a benzoic acid core. Although the exact synthesis of "4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid" is not detailed, the methodologies used for similar compounds typically involve multi-step synthetic routes, starting from the appropriate benzaldehydes or anilines, followed by reactions such as diazotization, azo coupling, and sulfonation .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid" has been determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These compounds often exhibit interesting structural features like dihedral angles between aromatic rings, hydrogen bonding, and π-π interactions, which contribute to their stability and supramolecular assembly .

Chemical Reactions Analysis

The chemical behavior of benzoic acid derivatives with sulfonylamino groups can involve acid-base dissociation and tautomerism, as observed in azo-benzoic acids . The presence of the sulfonylamino group can also influence the reactivity towards other chemical species, as seen in the selective anion recognition by 4-(N,N-dimethylamino)benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of sulfonylamino groups can lead to solvatochromism, changes in absorption spectra in different solvents, and contribute to the thermal stability of the material . The crystal structure analysis reveals how molecules associate, such as forming acid-acid dimers, which can affect the compound's solubility and melting point .

Wissenschaftliche Forschungsanwendungen

Anion Recognition and Selectivity

Research by Hou and Kobiro (2006) highlights the use of commercially available 4-(N,N-dimethylamino)benzoic acid for anion recognition in acetonitrile. It showed a remarkable affinity and selectivity to divalent anions HPO4^2- and SO4^2- over monovalent anions, underscoring the role of the basicity and charge density of guest anions in anion selectivity. This property makes it a promising candidate for applications in environmental monitoring and the development of selective sensors for specific anions (Hou & Kobiro, 2006).

Polymorphism in Crystal Structures

Aakeröy et al. (2005) discovered two new polymorphs of 4-(N,N-dimethylamino)benzoic acid through attempted cocrystallization, revealing the presence of a dimeric acid-acid motif in all three polymorphs. This study is vital for understanding the structural diversity of materials and could inform the design of pharmaceuticals and materials with tailored properties (Aakeröy, Desper, & Levin, 2005).

Chemical Synthesis and Reactions

Vedejs and Gingras (1994) explored the aza-Claisen rearrangements initiated by acid-catalyzed Michael addition, involving reactions of allylic amines with dimethyl acetylenedicarboxylate, catalyzed by toluenesulfonic acid. Benzoic acid was found not effective, indicating the specificity of catalysts in facilitating such rearrangements, which are crucial for synthesizing complex organic molecules (Vedejs & Gingras, 1994).

Advanced Material Synthesis

Yokoyama, Shimizu, and Yokozawa (2005) reported the selective cyclic trimerization of 4-(alkylamino)benzoic acid dimer phenyl esters under conditions that typically lead to polymerization, yielding cyclic trimers. This process demonstrates the potential for creating novel materials with unique properties, offering applications in nanotechnology and materials science (Yokoyama, Shimizu, & Yokozawa, 2005).

Eigenschaften

IUPAC Name |

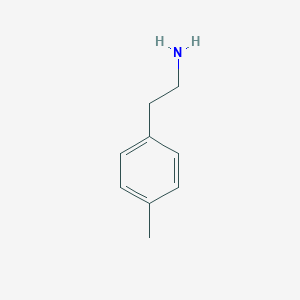

4-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-3-4-11(2)14(9-10)21(19,20)16-13-7-5-12(6-8-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFQTAXIYWVXQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359648 |

Source

|

| Record name | 4-[(2,5-Dimethylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dimethyl-benzenesulfonylamino)-benzoic acid | |

CAS RN |

126146-01-8 |

Source

|

| Record name | 4-[(2,5-Dimethylbenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)

![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)